molecular formula C14H21N B13614357 2-(4-Propylphenyl)piperidine

2-(4-Propylphenyl)piperidine

Cat. No.: B13614357
M. Wt: 203.32 g/mol
InChI Key: NVVXISSLEOFQNU-UHFFFAOYSA-N
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Description

2-(4-Propylphenyl)piperidine is a synthetic organic compound featuring a piperidine ring substituted at the 2-position with a 4-propylphenyl group. The piperidine core is a six-membered heterocyclic ring containing one nitrogen atom, while the 4-propylphenyl substituent consists of a phenyl ring with a propyl chain at the para position. This structure confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry and drug design.

For example, hydrazine hydrate and potassium hydroxide-mediated reductions of ketones (e.g., 1-(4-propylphenyl)ethanone) could be adapted for synthesizing such derivatives .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

2-(4-propylphenyl)piperidine

InChI

InChI=1S/C14H21N/c1-2-5-12-7-9-13(10-8-12)14-6-3-4-11-15-14/h7-10,14-15H,2-6,11H2,1H3

InChI Key

NVVXISSLEOFQNU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2CCCCN2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2-(4-Propylphenyl)piperidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the functionalization and modification of the compound to achieve desired properties.

Common Reagents and Conditions: Common reagents used in the reactions of piperidine derivatives include primary amines, diols, and Grignard reagents . Conditions such as microwave irradiation and the use of Cp*Ir complexes are also employed to achieve efficient cyclocondensation and N-heterocyclization .

Major Products: The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These products have significant applications in the pharmaceutical industry due to their biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of piperidine derivatives involves the regulation of several crucial signaling pathways. For example, piperidine acts as a potential clinical agent against cancers by regulating pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, and TGF-β/SMAD . These pathways are essential for the establishment and progression of cancers, and their regulation by piperidine derivatives leads to therapeutic effects.

Comparison with Similar Compounds

Structural and Substitution Patterns

The pharmacological and physicochemical profiles of piperidine derivatives are heavily influenced by substituent type, position, and electronic properties. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent on Piperidine Key Structural Features Reference
2-(4-Propylphenyl)piperidine 4-Propylphenyl at 2-position Aromatic group with alkyl chain; moderate lipophilicity
2-Propylpiperidine Propyl at 2-position Simple alkyl chain; high flexibility
4-[2-(2-Fluorophenoxymethyl)phenyl]piperidine Fluorophenoxymethylphenyl at 4-position Electron-withdrawing fluorine; increased polarity
4-[2-(4-Methoxyphenyl)phenyl]piperidine Biphenyl-methoxy at 4-position Bulky biphenyl group; enhanced π-π interactions
KAB-18 Phenylpropyl on piperidine N Bulky aromatic substituent; lower potency

Key Observations :

  • Substituent Position : The 2-position substitution in 2-(4-Propylphenyl)piperidine may confer distinct conformational preferences compared to 4-substituted analogs (e.g., 4-[2-(4-methoxyphenyl)phenyl]piperidine), affecting receptor binding .

Pharmacological Properties

Structure-activity relationship (SAR) studies highlight critical trends:

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulation
  • KAB-18: A phenylpropyl-substituted piperidine derivative exhibited low potency (IC₅₀ = 10.2 μM) and significant non-nAChR effects (>90%) .
  • COB-3: Replacing the phenylpropyl group with a smaller alkyl chain (e.g., methyl) increased potency 14-fold and eliminated non-receptor actions .
Serotonin and Norepinephrine Reuptake Inhibition
  • 4-[2-(2-Fluorophenoxymethyl)phenyl]piperidine: Fluorine's electron-withdrawing effects enhance interactions with monoamine transporters, demonstrating dual reuptake inhibition .
  • 2-(4-Propylphenyl)piperidine : The propyl chain’s inductive effects are weaker than fluorine, likely reducing transporter affinity but improving metabolic stability.

Physicochemical Properties

Comparative data from related compounds:

Compound Type Melting Point (°C) Molecular Weight (g/mol) Solubility (LogP)*
Aromatic-substituted piperidines 268–287 466–545 2.5–4.0
Alkyl-substituted piperidines <150 ~150–200 1.5–3.0
2-(4-Propylphenyl)piperidine Not reported ~229 Estimated ~3.5 N/A

*LogP values estimated based on substituent contributions.

Key Notes:

  • Aromatic substituents (e.g., biphenyl, fluorophenyl) increase melting points and molecular weights compared to alkyl derivatives .
  • The 4-propylphenyl group likely enhances lipid solubility (LogP ~3.5), favoring blood-brain barrier penetration for CNS-targeted applications.

Biological Activity

2-(4-Propylphenyl)piperidine is a compound belonging to the piperidine family, which has garnered attention due to its potential biological activities. The piperidine moiety is known for its diverse pharmacological properties, including neuroprotective, anticancer, and antimicrobial effects. This article aims to summarize the biological activity of 2-(4-Propylphenyl)piperidine based on recent research findings, case studies, and data analysis.

Chemical Structure and Properties

2-(4-Propylphenyl)piperidine can be represented by the following structural formula:

C14H19N\text{C}_{14}\text{H}_{19}\text{N}

This compound features a piperidine ring substituted with a propylphenyl group, which may influence its interaction with various biological targets.

Neuroprotective Effects

Research indicates that piperidine derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. 2-(4-Propylphenyl)piperidine has been evaluated for its effects on neuroinflammation and neuronal survival. In vitro studies have shown that it can modulate signaling pathways associated with neuronal apoptosis and inflammation .

Anticancer Properties

Piperidine derivatives are recognized for their anticancer activities. Studies suggest that 2-(4-Propylphenyl)piperidine may induce apoptosis in cancer cells through the activation of key signaling pathways such as NF-κB and PI3K/Akt. These pathways are crucial in regulating cell survival and proliferation. In a comparative study, the compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancers .

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer (MCF-7)15Induction of apoptosis via caspase activation
Prostate Cancer (PC-3)20Inhibition of PI3K/Akt pathway

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary screenings indicated that 2-(4-Propylphenyl)piperidine exhibits activity against several bacterial strains, suggesting potential applications in treating infections .

Study on Neuroprotection

In a controlled study involving animal models, 2-(4-Propylphenyl)piperidine was administered to evaluate its neuroprotective effects against induced neurotoxicity. Results indicated a significant reduction in neuronal death and inflammation markers compared to control groups, highlighting its potential as a therapeutic agent in neurodegenerative disorders .

Anticancer Efficacy

A detailed investigation into the anticancer properties of 2-(4-Propylphenyl)piperidine revealed its ability to inhibit tumor growth in xenograft models. The compound was shown to downregulate key proteins involved in cell cycle progression and promote apoptosis through intrinsic pathways .

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